molecular formula C19H17N3O5S B2427021 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea CAS No. 1207005-83-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea

Cat. No.: B2427021
CAS No.: 1207005-83-1
M. Wt: 399.42
InChI Key: PCRWISBBYFIYNA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with fewer functional groups.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylthiazol-2-yl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2-methoxyphenyl)thiazol-2-yl)urea

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is unique due to the presence of both benzo[d][1,3]dioxole and thiazole moieties, which confer distinct chemical and biological properties. The combination of these structural features can lead to enhanced activity and specificity in various applications compared to similar compounds.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole-containing urea. The synthetic pathway may include various steps such as:

  • Formation of the thiazole moiety : This is often achieved through cyclization reactions involving appropriate precursors.
  • Coupling reaction : The thiazole derivative is then coupled with the benzo[d][1,3]dioxole moiety to form the final urea compound.

Anticancer Properties

Research indicates that derivatives containing the benzo[d][1,3]dioxol-5-yl moiety exhibit significant anticancer activity. For instance:

  • Case Study : A study evaluated compounds similar to this compound against various cancer cell lines. The results showed IC50 values indicating potent antiproliferative effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells .
CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
This compoundHCT1161.54
This compoundMCF74.52

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

The anticancer activity is believed to be mediated through several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that treatment with this compound leads to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may also possess antimicrobial activity. Research on related thiazole derivatives has indicated effectiveness against various bacterial strains and fungi .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-24-12-4-6-15(25-2)13(8-12)14-9-28-19(21-14)22-18(23)20-11-3-5-16-17(7-11)27-10-26-16/h3-9H,10H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRWISBBYFIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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